Sélénure de diméthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Science de l'environnement : Réactivité dans les écosystèmes marins

Le sélénure de diméthyle (DMSe) joue un rôle important dans les écosystèmes marins. Il est produit biologiquement dans les eaux marines et réagit avec les oxydants marins comme l'acide hypobromeux (HOBr). Cette réaction est cruciale pour comprendre le devenir environnemental des composés du sélénium et leur impact potentiel sur la vie marine .

Science des matériaux : Synthèse de composés organoséléniés

En science des matériaux, le DMSe est utilisé comme précurseur dans la synthèse de composés organoséléniés. Ces composés ont des applications dans la création de nouveaux matériaux avec des propriétés uniques, telles qu'une conductivité améliorée ou une résistance accrue à la dégradation .

Chimie analytique : Chromatographie en phase gazeuse-spectrométrie de masse en espace de tête

Le DMSe est utilisé en chimie analytique comme étalon pour la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) en espace de tête. Cette méthode est essentielle pour détecter et quantifier les espèces volatiles de sélénium dans divers échantillons, fournissant des informations sur le métabolisme des composés du sélénium .

Biochimie : Métabolisme et détoxication

En biochimie, le DMSe est un métabolite du cycle du sélénium dans les organismes. Il est impliqué dans le processus de détoxication, où les composés du sélénium plus toxiques sont convertis en DMSe, qui est moins nocif et peut être expiré par les animaux, y compris les humains .

Pharmacologie : Propriétés anticancéreuses et chimiopréventives

Les dérivés du DMSe sont explorés en pharmacologie pour leurs propriétés anticancéreuses et chimiopréventives potentielles. La recherche suggère que certains séléniures et diséléniures, qui peuvent être dérivés du DMSe, peuvent avoir des applications dans le traitement et la prévention du cancer .

Agriculture : Enrichissement en sélénium

En agriculture, le DMSe est impliqué dans l'enrichissement des cultures en sélénium. Les plantes peuvent convertir le sélénium en DMSe, qui pénètre ensuite dans l'atmosphère et retourne au sol, l'enrichissant en sélénium. Ce processus est essentiel pour améliorer la teneur en sélénium des cultures alimentaires .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Dimethylselenide plays a significant role in biochemical reactions, particularly in the metabolism of selenium. It is produced by the methylation of selenium compounds, a process facilitated by enzymes such as thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT) . These enzymes catalyze the conversion of selenium into dimethylselenide, which is then excreted from the body. The interaction between dimethylselenide and these enzymes is crucial for the detoxification and excretion of selenium.

Cellular Effects

Dimethylselenide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the cellular redox state, impacting the balance between oxidation and reduction reactions within cells . This modulation can affect cell function, including the activation or inhibition of specific signaling pathways and changes in gene expression patterns.

Molecular Mechanism

At the molecular level, dimethylselenide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it interacts with the active center of INMT, where it is preferentially associated, influencing the enzyme’s activity . This interaction is essential for the methylation process that converts selenium into its excretable forms. Additionally, dimethylselenide can affect gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylselenide can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that dimethylselenide can degrade into other selenium compounds, which may have different biological activities . Long-term exposure to dimethylselenide in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of dimethylselenide vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as cancer prevention . At high doses, dimethylselenide can be toxic, leading to adverse effects such as oxidative stress and cellular damage. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

Dimethylselenide is involved in several metabolic pathways, including the reduction and methylation of selenium compounds. It is a key intermediate in the selenium metabolic pathway, where it is produced from hydrogen selenide and further methylated to form trimethylselenonium ion . Enzymes such as TPMT and INMT play crucial roles in these metabolic processes, influencing the levels of dimethylselenide and other selenium metabolites.

Transport and Distribution

Within cells and tissues, dimethylselenide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of dimethylselenide within the body is influenced by factors such as tissue type, blood flow, and the presence of other selenium compounds.

Subcellular Localization

Dimethylselenide’s subcellular localization affects its activity and function. It can be found in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct dimethylselenide to these compartments, influencing its biological effects.

Propriétés

IUPAC Name |

methylselanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Se/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXKDRPFPUUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

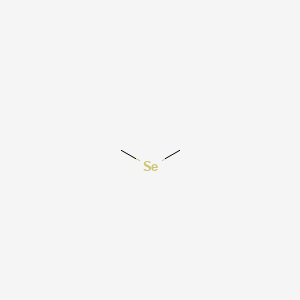

C[Se]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074752 | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

57 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4077 g/cu cm at 15 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.75 | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32 kPa | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

593-79-3 | |

| Record name | Dimethyl selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK0R6JKT6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-87.2 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethylselenide?

A1: Dimethylselenide has a molecular formula of (CH3)2Se and a molecular weight of 109.03 g/mol. []

Q2: What spectroscopic data is available for dimethylselenide?

A2: Vacuum ultraviolet absorption spectra have been reported for DMSe in the 40,000–80,000 cm−1 range. [] These spectra provide information about the electronic structure and ionization potential of the molecule. Additionally, gas chromatography coupled with various detectors like electrothermal atomic absorption spectrometry (GC-ET AAS) [], inductively coupled plasma mass spectrometry (GC-ICP-MS) [, , ] and microwave induced plasma atomic emission spectrometry (GC-MC-MIP AES) [] are powerful techniques for separation and detection of dimethylselenide, particularly in biological and environmental samples.

Q3: How is dimethylselenide produced in the environment?

A3: DMSe is primarily produced through the biomethylation of inorganic selenium compounds by microorganisms, including bacteria and fungi, in soils and sediments. [, , , , ] This process is influenced by factors such as temperature, pH, redox potential, and the availability of organic matter. [, , ]

Q4: How do organic amendments affect dimethylselenide degradation in soil?

A4: Amending soil with organic matter like casein or gluten can inhibit the degradation of dimethylselenide. [, ] This suggests that the added organic matter may stimulate microbial communities that compete with DMSe degraders or alter the environmental conditions in a way that disfavors DMSe degradation.

Q5: What is the role of manganese oxide in the transformation of dimethylselenide?

A6: δ-MnO2 readily oxidizes DMSe to dimethylselenoxide [OSe(CH3)2], effectively converting it from a volatile to a non-volatile form. [] This process can significantly influence the fate and transport of DMSe in soils and sediments.

Q6: How is dimethylselenide metabolized in plants?

A8: Plants can take up DMSe from the atmosphere, where it is assimilated and metabolized through the sulfur assimilation pathway. [, ] This process leads to the formation of various selenium compounds, including selenite, selenomethionine, and selenium analogues of glutathione. []

Q7: How does dimethylselenide affect human squalene monooxygenase?

A9: Dimethylselenide is a reversible inhibitor of human squalene monooxygenase, a key enzyme in cholesterol biosynthesis. [] This inhibition, although less potent than that observed with selenite, highlights a potential mechanism for selenium's neurological effects. []

Q8: What is the toxicity of inhaled dimethylselenide in rats?

A10: A study on Fischer 344 male rats exposed to high concentrations of DMSe vapor (up to 8034 ppm) for 1 h showed that the compound has relatively low toxicity. [] While some minor, transient changes in organ weight and biochemical parameters were observed, the overall impact on the rats' health was minimal. []

Q9: What is the potential of dimethylselenide in bioremediation?

A11: The microbial volatilization of selenium into DMSe offers a promising strategy for remediating Se-contaminated environments. [, , , ] By optimizing the environmental conditions that favor microbial DMSe production, it may be possible to enhance the removal of toxic selenium species from soil and water.

Q10: Can plants be engineered for enhanced dimethylselenide volatilization?

A12: Overexpression of cystathionine γ-synthase (CGS) in Brassica juncea resulted in a 2- to 3-fold increase in Se volatilization rates compared with wild-type plants. [] This suggests that manipulating the sulfur assimilation pathway, particularly enzymes like CGS, can enhance a plant's ability to volatilize Se and potentially be used for phytoremediation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)

![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)

![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)

![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)

![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![N-[[[(4-methoxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1221130.png)

![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)

![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)